2-((5-amino-1H-1,2,4-triazol-3-yl)thio)-1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)ethanone
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Overview
Description
2-((5-amino-1H-1,2,4-triazol-3-yl)thio)-1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)ethanone is a complex organic compound that features a triazole ring, a thioether linkage, and a dioxin moiety. Compounds with such structures are often studied for their potential biological activities and applications in various fields, including medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((5-amino-1H-1,2,4-triazol-3-yl)thio)-1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)ethanone typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving hydrazine derivatives and appropriate nitriles under acidic or basic conditions.
Thioether Linkage Formation: The thioether linkage is formed by reacting the triazole derivative with a suitable thiol compound, often under mild conditions to avoid decomposition.
Attachment of the Dioxin Moiety: The final step involves coupling the triazole-thioether intermediate with a dioxin derivative, typically using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom in the thioether linkage, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions could target the triazole ring or the carbonyl group, potentially yielding amine or alcohol derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (mCPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic or neutral conditions.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry
Catalysis: The compound may serve as a ligand in coordination chemistry, facilitating various catalytic processes.
Materials Science: Its unique structure could be explored for the development of novel materials with specific electronic or optical properties.
Biology and Medicine
Antimicrobial Activity: Compounds with triazole rings are often investigated for their antimicrobial properties.
Drug Development: The compound could be a lead molecule in the development of new pharmaceuticals targeting specific enzymes or receptors.
Industry
Polymer Science: The compound may be used as a monomer or additive in the synthesis of advanced polymers.
Mechanism of Action
The mechanism of action of 2-((5-amino-1H-1,2,4-triazol-3-yl)thio)-1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)ethanone would depend on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity through binding interactions. The triazole ring and thioether linkage could play crucial roles in these interactions, affecting the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(1H-1,2,4-triazol-3-ylthio)ethanone: A similar compound with a different substitution pattern on the triazole ring.
2-((5-amino-1H-1,2,4-triazol-3-yl)thio)-1-(phenyl)ethanone: Lacks the dioxin moiety, providing a simpler structure for comparison.
Uniqueness
The presence of both the triazole ring and the dioxin moiety in 2-((5-amino-1H-1,2,4-triazol-3-yl)thio)-1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)ethanone makes it unique compared to other compounds. This combination of functional groups may confer distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N4O3S/c13-11-14-12(16-15-11)20-6-8(17)7-1-2-9-10(5-7)19-4-3-18-9/h1-2,5H,3-4,6H2,(H3,13,14,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPRJEWKRBNAHEN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)C(=O)CSC3=NNC(=N3)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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